2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine
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Overview
Description
2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine is a complex organic compound featuring both phenylsulfonyl and thiophen-2-ylsulfonyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine typically involves multi-step organic reactions
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a phenylsulfonyl chloride reacts with the pyrrolidine ring in the presence of a base such as triethylamine.
Introduction of Thiophen-2-ylsulfonyl Group: Similarly, the thiophen-2-ylsulfonyl group is added through a sulfonylation reaction using thiophen-2-ylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The aromatic rings in the phenylsulfonyl and thiophen-2-ylsulfonyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of sulfonyl groups on biological activity. It may serve as a model compound for investigating the interactions between sulfonyl-containing molecules and biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of both phenylsulfonyl and thiophen-2-ylsulfonyl groups may impart unique pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. The sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenylsulfonylpyrrolidine: Lacks the thiophen-2-ylsulfonyl group, making it less complex.
1-(Thiophen-2-ylsulfonyl)pyrrolidine: Lacks the phenylsulfonyl group, resulting in different chemical properties.
2-((Phenylsulfonyl)methyl)pyrrolidine: Similar but without the thiophen-2-ylsulfonyl group.
Uniqueness
2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine is unique due to the presence of both phenylsulfonyl and thiophen-2-ylsulfonyl groups. This dual functionality imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S3/c17-22(18,14-7-2-1-3-8-14)12-13-6-4-10-16(13)23(19,20)15-9-5-11-21-15/h1-3,5,7-9,11,13H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQPYRXEOWEVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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